molecular formula C13H15ClN2O4 B11470701 Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester

Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester

Cat. No.: B11470701
M. Wt: 298.72 g/mol
InChI Key: RRKPDTLSYBKQCA-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with an ethyl ester group and a chloropropylidene aminooxycarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester typically involves multiple steps. One common method involves the reaction of benzoic acid with ethyl alcohol in the presence of a catalyst to form ethyl benzoate. This intermediate is then reacted with a chloropropylidene aminooxycarbonyl compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and efficiency. The raw materials are typically sourced in bulk, and the reactions are optimized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chloropropylidene group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.

    Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester involves its interaction with specific molecular targets. The chloropropylidene group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The ester group can also undergo hydrolysis, releasing benzoic acid and other active species that participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-[(6-amino-1-oxohexyl)oxy]-, ethyl ester
  • Benzoic acid, 2-amino-, ethyl ester
  • Benzoic acid, 4,4- { [6- [ [ [ (1,1-dimethyl)amino]carbonyl]phenyl] amino]-1,3,5-triazine-2,4-diyl)diimino}bis-, bis (2-ethylhexyl)ester

Uniqueness

What sets benzoic acid, 4-[[[[(1-chloropropylidene)amino]oxy]carbonyl]amino]-, ethyl ester apart from similar compounds is its unique combination of functional groups. The presence of the chloropropylidene aminooxycarbonyl moiety provides distinct reactivity and potential for diverse applications in chemical synthesis and biological studies.

Properties

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

ethyl 4-[(1-chloropropylideneamino)oxycarbonylamino]benzoate

InChI

InChI=1S/C13H15ClN2O4/c1-3-11(14)16-20-13(18)15-10-7-5-9(6-8-10)12(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,15,18)

InChI Key

RRKPDTLSYBKQCA-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=CC=C(C=C1)C(=O)OCC)Cl

Origin of Product

United States

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